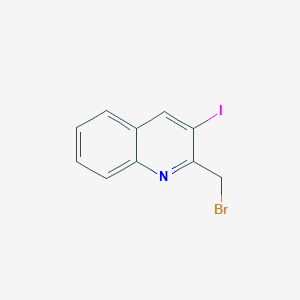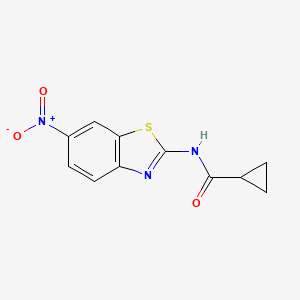![molecular formula C20H20N2OS B13883755 Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-97-3](/img/structure/B13883755.png)
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a complex organic compound that belongs to the piperidine family. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- typically involves multi-step organic reactionsThe piperidine ring is then constructed through cyclization reactions, and the phenyl group is introduced via substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods prioritize cost-effectiveness and yield optimization. Techniques such as catalytic hydrogenation, cycloaddition, and amination are frequently employed to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spiro-connected ring system.
Uniqueness
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is unique due to its specific substitution pattern and the presence of the benzo[b]thiophene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
832102-97-3 |
|---|---|
Fórmula molecular |
C20H20N2OS |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2OS/c21-17-6-7-18-16(12-17)13-19(24-18)20(23)22-10-8-15(9-11-22)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11,21H2 |
Clave InChI |
UDFINEKTIZVXIB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)






![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)

![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)

